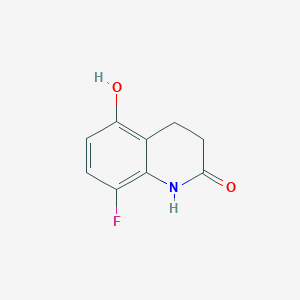
8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one
概要
説明
8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic organic compound with the molecular formula C9H8FNO2. It is characterized by the presence of a quinoline ring system, which is a fused bicyclic structure consisting of a benzene ring and a pyridine ring.
準備方法
The synthesis of 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one can be achieved through several synthetic routes. One common method involves the reaction of anthranilic acid derivatives with appropriate fluorinating agents under controlled conditions. The reaction typically requires the use of solvents such as ethanol or methanol and may involve catalysts to facilitate the process . Industrial production methods often employ large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinolinone derivatives, while reduction produces tetrahydroquinoline derivatives .
科学的研究の応用
8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical reactions .
作用機序
The mechanism of action of 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
類似化合物との比較
8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one can be compared with other similar compounds, such as:
6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one: This compound also contains a quinoline ring system but differs in the presence of an amino group instead of a hydroxyl group.
8-Hydroxy-3,4-dihydroquinolin-2-one: Similar in structure but lacks the fluorine atom, which may result in different chemical and biological properties.
特性
IUPAC Name |
8-fluoro-5-hydroxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2/c10-6-2-3-7(12)5-1-4-8(13)11-9(5)6/h2-3,12H,1,4H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEQAODRACCFFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C(C=CC(=C21)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















